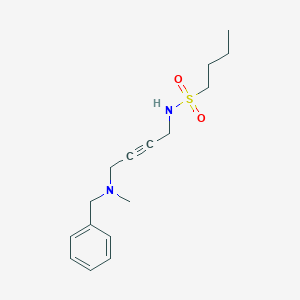

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N2O2S and its molecular weight is 308.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Catalytic Applications

Sulfonamide compounds have been utilized in the development of novel catalysts for chemical synthesis. For instance, a study by Goli-Jolodar et al. introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016). This research highlights the potential of sulfonamide-based catalysts in facilitating efficient and environmentally friendly chemical processes.

Material Science and Polymer Research

Sulfonamide derivatives have been incorporated into polymers to impart unique properties. Ortyl, Janik, and Kucharski synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, demonstrating photochromic properties useful for material science applications (Ortyl, Janik, & Kucharski, 2002). These materials show promise in the development of smart coatings and sensors.

Asymmetric Synthesis

The asymmetric synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, as studied by Tang, Volkman, and Ellman, showcases the utility of sulfonamide compounds in the creation of chiral intermediates for pharmaceutical synthesis (Tang, Volkman, & Ellman, 2001). This application is critical for the production of enantiomerically pure drugs.

Antimicrobial Applications

The antimicrobial properties of sulfonamide derivatives, such as the novel functionalized N-sulfonates described by Fadda, El-Mekawy, and AbdelAal, suggest potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016). Such compounds could be instrumental in addressing antibiotic resistance issues.

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism, as demonstrated by Zmijewski et al. in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the role of sulfonamide compounds in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006). This study highlights the importance of understanding drug metabolites for the development of safer and more effective medications.

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-3-4-14-21(19,20)17-12-8-9-13-18(2)15-16-10-6-5-7-11-16/h5-7,10-11,17H,3-4,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSSFZRFTVARMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC#CCN(C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)

![1-(4-Fluorophenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2524971.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)

![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)

![N-isobutyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2524980.png)